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Compound of Interest

Compound Name: 1,3-Dimethylphenanthrene

Cat. No.: B095547 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-
Dimethylphenanthrene, a polycyclic aromatic hydrocarbon (PAH). Due to the limited

availability of direct experimental spectra for this specific compound, this document presents a

combination of predicted spectroscopic data for 1,3-Dimethylphenanthrene and experimental

data for the parent compound, phenanthrene, and a related isomer, 3,6-dimethylphenanthrene,

for comparative analysis. This guide is intended to serve as a valuable resource for the

identification, characterization, and analysis of 1,3-Dimethylphenanthrene in a research and

development setting.

Predicted Spectroscopic Data for 1,3-
Dimethylphenanthrene
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Ultraviolet-Visible (UV-Vis) data for 1,3-Dimethylphenanthrene. These predictions

are based on computational chemistry methods and provide valuable insights into the expected

spectral characteristics of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,3-
Dimethylphenanthrene
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Proton
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-1 (CH₃) ~2.6 s -

H-3 (CH₃) ~2.5 s -

Aromatic H 7.5 - 8.7 m -

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and

experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3-
Dimethylphenanthrene

Carbon Predicted Chemical Shift (ppm)

C-1 (CH₃) ~21

C-3 (CH₃) ~20

Aromatic C 123 - 135

Quaternary C 130 - 140

Note: The number of unique signals will depend on the symmetry of the molecule. Due to the

substitution pattern, all 16 carbons are expected to be chemically non-equivalent.

Table 3: Predicted IR Absorption Bands for 1,3-
Dimethylphenanthrene
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

3100 - 3000 Aromatic C-H Stretch Medium

2975 - 2850 Aliphatic C-H Stretch (CH₃) Medium-Strong

1620 - 1580 Aromatic C=C Stretch Medium

1520 - 1450 Aromatic C=C Stretch Medium

890 - 850
C-H Out-of-plane Bend

(isolated H)
Strong

830 - 750
C-H Out-of-plane Bend

(adjacent H's)
Strong

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands unique

to the molecule.

Table 4: Predicted UV-Vis Absorption Maxima for 1,3-
Dimethylphenanthrene in Cyclohexane

Band Predicted λmax (nm)
Molar Absorptivity (ε,

L·mol⁻¹·cm⁻¹)
Transition

α-band ~350 Low π → π

p-band ~300 High π → π

β-band ~250 Very High π → π*

Note: The exact positions and intensities of the absorption bands can be influenced by the

solvent.

Comparative Experimental Spectroscopic Data
For contextual understanding and as a reference for experimental validation, the following

tables present experimental data for the parent compound, phenanthrene, and the related

isomer, 3,6-dimethylphenanthrene.
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Table 5: Experimental ¹H and ¹³C NMR Data for
Phenanthrene and 3,6-Dimethylphenanthrene

Compound Nucleus Chemical Shifts (ppm)

Phenanthrene ¹H

7.61 (t, 2H), 7.69 (d, 2H), 7.91

(d, 2H), 8.71 (d, 2H), 7.96 (s,

2H)

¹³C
122.8, 126.8, 126.9, 128.8,

130.3, 132.1

3,6-Dimethylphenanthrene ¹H

2.61 (s, 6H, CH₃), 7.40 (d, 2H),

7.62 (s, 2H), 7.75 (d, 2H), 8.45

(s, 2H)

¹³C

21.8 (CH₃), 123.4, 126.3,

126.9, 128.9, 129.8, 131.2,

136.1

Note: Data for 3,6-Dimethylphenanthrene is sourced from ChemicalBook.

Table 6: Experimental IR and UV-Vis Data for
Phenanthrene

Spectroscopy Characteristic Peaks/Bands

IR (KBr pellet)

3060 (Aromatic C-H Stretch), 1600, 1490, 1450

(Aromatic C=C Stretch), 870, 810, 735 (C-H

Out-of-plane Bend) cm⁻¹

UV-Vis (in Cyclohexane)
λmax (nm): 251, 274, 282, 294, 312, 328, 338,

346

Note: Phenanthrene IR and UV-Vis data is widely available in spectral databases such as the

NIST WebBook.

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data for

polycyclic aromatic hydrocarbons like 1,3-Dimethylphenanthrene. These should be adapted

based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically

added as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended

for better resolution of aromatic signals.

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain

a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm and a

relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling to simplify the

spectrum to single lines for each unique carbon. A larger number of scans is required

compared to ¹H NMR due to the low natural abundance of ¹³C. The spectral width is typically

0-220 ppm.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

TMS.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with anhydrous

potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using

a hydraulic press.

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
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Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A

background spectrum of the KBr pellet or the solvent should be recorded and subtracted

from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to different

functional groups and vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent (e.g.,

cyclohexane, ethanol, acetonitrile). From the stock solution, prepare a series of dilutions to

obtain concentrations that result in absorbance values within the linear range of the

instrument (typically 0.1 - 1.0).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: Record the absorption spectrum over the desired wavelength range (e.g.,

200-400 nm). Use a cuvette containing the pure solvent as a reference.

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the

molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a synthesized or isolated sample of 1,3-Dimethylphenanthrene.
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Spectroscopic analysis workflow for 1,3-Dimethylphenanthrene.

To cite this document: BenchChem. [Spectroscopic Profile of 1,3-Dimethylphenanthrene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095547#spectroscopic-data-for-1-3-
dimethylphenanthrene-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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